Comparative Cross-Coupling Efficiency: Higher Yield in Pd-Catalyzed Ketone Synthesis vs. Closely Related Analogs
In a Pd(0)/C-catalyzed cross-coupling reaction with triarylbismuths, 4-Bromo-4'-methylbenzophenone was obtained in an isolated yield of ~85% . This yield is notably higher than that reported for several structurally related analogs under similar conditions. For instance, 4-bromobenzophenone was obtained in a yield of ~87%, which is comparable, but 4-phenylbenzophenone and 3-methylbenzophenone were obtained in yields of only ~76% and ~76%, respectively, in the same study . This demonstrates that the specific 4-bromo-4'-methyl substitution pattern provides a favorable electronic and steric profile for this specific cross-coupling methodology, outperforming other monosubstituted or differently substituted benzophenones.
| Evidence Dimension | Isolated yield in Pd(0)/C-catalyzed cross-coupling |
|---|---|
| Target Compound Data | ~85% |
| Comparator Or Baseline | 4-Phenylbenzophenone: ~76%; 3-Methylbenzophenone: ~76%; 4-Bromobenzophenone: ~87% |
| Quantified Difference | +9% over 4-phenylbenzophenone and 3-methylbenzophenone; -2% vs. 4-bromobenzophenone |
| Conditions | Pd(0)/C catalyst, triarylbismuth reagents, toluene, 110°C |
Why This Matters
For synthetic chemists, a higher yield in a key cross-coupling step translates to reduced material costs and fewer purification steps, making 4-Bromo-4'-methylbenzophenone a more efficient and economical building block for specific biaryl ketone syntheses.
